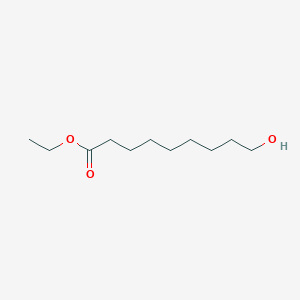

Ethyl 9-hydroxynonanoate

説明

Synthesis Analysis

The synthesis of ethyl 9-hydroxynonanoate involves complex chemical reactions starting from readily available substrates. For instance, the production of 9-hydroxynonanoic acid, a closely related compound, has been demonstrated using ozonolysis and hydrogenation reactions from oleic acid. This 9-hydroxynonanoic acid can be further converted into lactone monomers, demonstrating a pathway that could be adapted for ethyl 9-hydroxynonanoate synthesis (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 9-hydroxynonanoate, such as 9-hydroxynonanoic acid and its derivatives, has been elucidated using various spectroscopic methods including 1H NMR, 13C NMR, and FTIR spectroscopy. These techniques provide detailed information on the molecular backbone and functional groups present, essential for understanding the reactivity and properties of ethyl 9-hydroxynonanoate (Liu et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of ethyl 9-hydroxynonanoate is influenced by its functional groups, making it a versatile compound for further chemical transformations. The study of similar compounds has shown that hydroxyl and ester functionalities can undergo various chemical reactions, providing pathways for the synthesis of polymers and other complex molecules (Liu et al., 2008).

Physical Properties Analysis

The physical properties of materials derived from ethyl 9-hydroxynonanoate and similar compounds, such as aliphatic poly(nonanolactones), have been characterized using techniques like modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA). These analyses provide insights into the thermal stability, melting temperature, and other physical characteristics vital for material science applications (Liu et al., 2008).

Chemical Properties Analysis

The chemical properties of ethyl 9-hydroxynonanoate, such as reactivity towards various reagents and conditions, can be inferred from studies on related compounds. For example, the reactivity of 9-hydroxynonanoic acid in lactonization reactions to produce lactone monomers highlights the potential chemical versatility of ethyl 9-hydroxynonanoate (Liu et al., 2008).

科学的研究の応用

Liu et al. (2008) explored the production of 9-hydroxynonanoic acid from methyl oleate, which was then converted into lactone monomers for synthesizing biodegradable polylactones (Liu, Kong, Wan, & Narine, 2008).

Koppireddi et al. (2016) developed a chemoenzymatic method for synthesizing 9-hydroxynonanoic acid and 1,9-nonanedioic acid from oleic acid, achieving high yields under mild conditions (Koppireddi, Seo, Jeon, Chowdhury, Jang, Park, & Kwon, 2016).

Lytra et al. (2013) studied the sensory interactions among red wine fruity esters, including ethyl-3-hydroxybutanoate and 2-methylpropyl acetate, and their effects on aroma (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).

Luo et al. (2017) developed an indirect ELISA method for detecting ethyl carbamate in Chinese rice wine, providing a reliable approach for monitoring this carcinogen (Luo, Lei, Yang, Liu, Sun, Bai, Wang, Shen, Chen, & Xu, 2017).

Kula et al. (1999) demonstrated a cost-effective method for preparing 9-hydroxynonanoic acid and its ester derivatives from methyl ricinoleate, a renewable resource (Kula, Smigielski, Quang, Grzelak, & Sikora, 1999).

Ahmad and Jie (2008) showed that isoricinoleic acid (Wrightia tinctoria Seed Oil) could be used to produce various industrially important fatty compounds, such as diethyl 9,9-ethylenedisulfide octadec-12-ynoate (Ahmad & Jie, 2008).

Bermejo et al. (2015) found that pure ethyl lactate is an effective solvent for extracting caffeine from green tea leaves, showing high selectivity and minimizing co-extraction of catechins (Bermejo, Mendiola, Ibáñez, Reglero, & Fornari, 2015).

Lee et al. (2019) reported the successful production of 1,9-nonanedioic acid from renewable fatty acid oleic acid by recombinant Corynebacterium glutamicum, useful for enzymatic production of biopolyesters (Lee, Kang, Kim, Seo, Pyo, & Park, 2019).

Safety And Hazards

The safety data sheet for Ethyl nonanoate, a related compound, indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended that contact with skin and eyes be avoided and that it not be inhaled . In case of contact, immediate medical attention is advised .

特性

IUPAC Name |

ethyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRYCGYJOYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394221 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 9-hydroxynonanoate | |

CAS RN |

3639-34-7 | |

| Record name | Ethyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

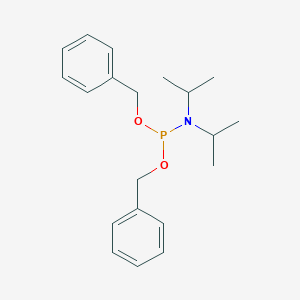

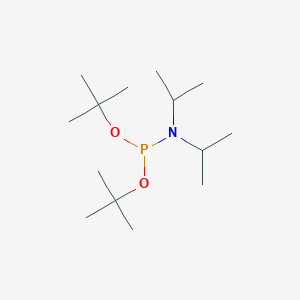

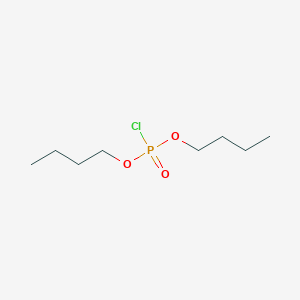

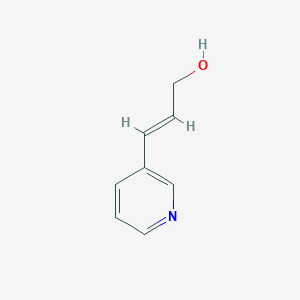

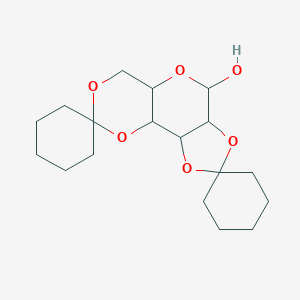

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)

![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)